Hex-1-en-1-yl 2-hydroxybenzoate
Description
Overview of 2-Hydroxybenzoate Esters (Salicylates) in Chemical Science
2-Hydroxybenzoate esters, commonly known as salicylates, are a class of organic compounds characterized by the esterification of salicylic (B10762653) acid's carboxyl group. nih.gov Salicylic acid, with the chemical formula HOC₆H₄CO₂H, is an organic compound where a hydroxyl (-OH) group is positioned ortho (next to) the carboxyl group (-COOH) on a benzene (B151609) ring. atamanchemicals.com The salts and esters derived from this acid are collectively referred to as salicylates. atamanchemicals.com
In chemical science, salicylates are significant raw materials for synthesis in industries such as medicine, pesticides, dyes, and perfumes. atamanchemicals.com Simple salicylates, like methyl salicylate (B1505791) (also known as oil of wintergreen), are naturally occurring compounds found in many plants and are recognized for their characteristic sweet, minty scents. foodb.casolubilityofthings.com These esters are structurally defined as o-hydroxybenzoic acid esters. foodb.cahmdb.ca The general structure consists of a benzoate (B1203000) ester with a hydroxyl group substitution on the ortho position of the benzene ring. foodb.cahmdb.ca The reactivity and properties of these esters are largely dictated by this arrangement, making them a cornerstone in the study of aromatic compounds and their derivatives. solubilityofthings.com
Importance of Unsaturated Alkyl Chains in Ester Functionality and Reactivity
The functionality and reactivity of an ester are significantly influenced by the structure of its alkyl chain. solubilityofthings.com An unsaturated alkyl chain, which contains one or more carbon-carbon double or triple bonds, introduces specific electronic and steric effects that differentiate it from a saturated chain. exam-corner.com
The presence of unsaturation, particularly when conjugated with the ester's carbonyl group (C=O), can impact the molecule's stability and reactivity. rsc.org Studies on the hydrolysis of esters with unsaturated substituents have shown that the electron-withdrawing nature of the double bond can affect reaction rates. rsc.org The position of the unsaturation relative to the ester group is a critical factor; its influence diminishes as the distance increases. rsc.org Furthermore, the geometry of the double bond (cis or trans) can also play a role in the physical properties of the compound, such as its fragrance profile and tenacity, as seen in related alkenyl salicylate compounds. thegoodscentscompany.com The properties of fats and oils, which are complex esters, also depend on whether their fatty acid chains are saturated or unsaturated; unsaturated chains generally lead to lower boiling points. exam-corner.com
Academic Research Focus on Hex-1-en-1-yl 2-Hydroxybenzoate and Related Alkenyl Salicylates
This compound is an ortho-substituted benzoate ester that combines the salicylate moiety with an unsaturated six-carbon (hexenyl) chain. The double bond is located at the first position of this chain, directly attached to the ester's oxygen atom. This specific placement influences the compound's physicochemical properties.
Academic and industrial research has explored the synthesis of this compound, with methods including direct acid-catalyzed esterification of salicylic acid with hex-1-en-1-ol. For instance, using a titanium isopropylate catalyst at high temperatures (190–230°C) can achieve a high conversion rate of 95%.
The interest in this and related structures, such as (Z)-3-hexen-1-yl salicylate and (E)-Hex-2-enyl salicylate, often pertains to their use as fragrance ingredients. thegoodscentscompany.comchemspider.com The specific isomer and position of the double bond are crucial for the resulting aromatic profile. thegoodscentscompany.com
Below is a data table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 177696-82-1 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | hex-1-enyl 2-hydroxybenzoate |
| InChI Key | XOYYHTTVCNEROD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=COC(=O)C1=CC=CC=C1O |
Structure
2D Structure
3D Structure
Properties
CAS No. |
177696-82-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
hex-1-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-10,14H,2-4H2,1H3 |
InChI Key |
XOYYHTTVCNEROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies for Hex 1 En 1 Yl 2 Hydroxybenzoate and Analogs
Esterification Pathways of 2-Hydroxybenzoic Acid with Unsaturated Alcohols
The direct reaction between a carboxylic acid and an alcohol to form an ester is a fundamental process in organic chemistry. ma.edusydney.edu.au In the context of synthesizing alkenyl salicylates, the presence of both a phenolic hydroxyl group and a carboxylic acid group in salicylic (B10762653) acid presents unique considerations. teachnlearnchem.com The esterification must selectively occur at the carboxylic acid moiety while leaving the phenolic group intact.
Fischer Esterification: Principles and Adaptations for Alkenols
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. sciepub.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. ma.edumasterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. ma.edumasterorganicchemistry.com
When applying Fischer esterification to the synthesis of hex-1-en-1-yl 2-hydroxybenzoate, salicylic acid is reacted with hex-1-en-1-ol. The general principles of the reaction remain the same, but the unsaturated nature of the alcohol (an alkenol) requires careful consideration of reaction conditions to avoid side reactions involving the double bond.
Investigation of Acid-Catalyzed Esterification for Unsaturated Systems
Acid catalysts are crucial for accelerating the rate of esterification. ma.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. ma.eduyoutube.com Both homogeneous and heterogeneous acid catalysts have been investigated for the synthesis of salicylates and other esters. researchgate.netresearchgate.net
Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH, HCl)
Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). ma.eduresearchgate.net These catalysts are effective in promoting the esterification of salicylic acid with various alcohols. ma.edu For instance, the synthesis of methyl salicylate (B1505791) from salicylic acid and methanol (B129727) is often catalyzed by sulfuric acid. ma.edu While efficient, a major drawback of these catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion and waste generation issues. google.com
Heterogeneous Acid Catalysts (e.g., Functionalized Silica Gel, Dowex H⁺ Resins)
To overcome the limitations of homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, are often reusable, and can be less corrosive. google.comniscpr.res.in Examples include:
Sulfonated Silica (SiO₂-SO₃H): This catalyst has been successfully used in the synthesis of methyl salicylate from acetylsalicylic acid, demonstrating its effectiveness in esterification reactions. mdpi.comnih.gov It offers a high surface area and strong acidic sites. mdpi.com
Dowex H⁺ Resins: These are strongly acidic cation-exchange resins that can catalyze esterification reactions. A solvent-free method using Dowex H⁺ resin and sodium iodide has been reported for the synthesis of this compound, achieving high conversion rates at moderate temperatures.
Anion-Modified Metal Oxides: Metal oxides like zirconia, alumina, and silica, particularly when modified with sulfate, have shown to be effective catalysts for the esterification of salicylic acid. niscpr.res.in Sulfated zirconia, a superacid, is noted for its high yield, selectivity, and reusability. niscpr.res.in
Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid, possess strong Brønsted acidity and can be used as catalysts. researchgate.net To improve their recoverability, they are often immobilized on supports like silica, zirconia, or titania. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | H₂SO₄, p-TsOH, HCl | High catalytic activity | Difficult to separate, corrosive, waste generation |
| Heterogeneous Acid Catalysts | Sulfonated Silica, Dowex H⁺ Resins, Modified Metal Oxides, Heteropolyacids | Easy separation, reusable, less corrosive | Can have lower activity than homogeneous catalysts |
Mechanistic Aspects of Ester Bond Formation in Alkenyl Salicylates
The mechanism of acid-catalyzed esterification, including for alkenyl salicylates, follows a series of reversible steps known as the PADPED mnemonic (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of salicylic acid, which activates the carbonyl group. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The alcohol (e.g., hex-1-en-1-ol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. youtube.com
Elimination of Water: The protonated hydroxyl group is a good leaving group (water). The elimination of a water molecule reforms the carbonyl double bond, resulting in a protonated ester. youtube.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. youtube.com
The reversibility of each step necessitates measures to drive the reaction to completion, as previously discussed. masterorganicchemistry.com
Alternative Esterification and Transesterification Approaches
Besides direct acid-catalyzed esterification, other methods can be employed to synthesize esters like this compound.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For producing higher alkyl salicylates, transesterification of a lower alkyl salicylate, such as methyl salicylate, with the desired alcohol (e.g., hex-1-en-1-ol) is often preferred. google.com This can be particularly advantageous when direct esterification proceeds at a low rate. google.com Both acid and base catalysts can be used, as well as enzymatic and organometallic catalysts.
Alkyl Titanates: Catalysts like tetraisopropyl titanate can mediate the transesterification of methyl salicylate with an alcohol at elevated temperatures, providing high yields.
Tin-Based Catalysts: These have been used in the production of salicylic esters for the perfume industry via transesterification. google.com
Enzymatic Transesterification: Lipases, such as Candida antarctica Lipase (B570770) B, can catalyze the transesterification of methyl salicylate in non-polar solvents, offering a greener alternative, though enzyme cost and scalability can be limiting factors.
Use of Reactive Carboxylic Acid Derivatives: An alternative to direct esterification involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acid anhydride (B1165640) or acid chloride. sydney.edu.au These derivatives react readily with alcohols to form esters in reactions that are essentially irreversible. sydney.edu.au For instance, acetylsalicylic acid (aspirin) is synthesized by reacting salicylic acid with acetic anhydride, where the phenolic hydroxyl group is esterified. google.com A similar principle could be applied to the carboxylic acid group of salicylic acid, though this is less common for preparing simple alkyl esters compared to Fischer esterification or transesterification.
| Method | Description | Catalyst/Reagent Examples | Key Features |
| Direct Esterification | Reaction of salicylic acid with an unsaturated alcohol. | H₂SO₄, Dowex H⁺, Sulfated Zirconia | Equilibrium-limited; requires catalyst and often excess alcohol or water removal. |
| Transesterification | Reaction of a lower alkyl salicylate with an unsaturated alcohol. | Alkyl titanates, Tin-based catalysts, Lipases | Avoids direct handling of salicylic acid; can be more efficient for higher alcohols. |
| Reactive Derivatives | Reaction of an alcohol with an activated form of salicylic acid. | Acid chlorides, Acid anhydrides | Generally irreversible and rapid; less common for this specific synthesis. |
Enzymatic and Chemo-Enzymatic Synthesis of Unsaturated Esters
The synthesis of α,β-unsaturated esters, a class of compounds to which this compound belongs, can be effectively achieved through chemo-enzymatic methods. These approaches leverage the high selectivity of enzymes for one part of the reaction sequence, combined with the versatility of traditional chemical reactions for another.
A notable strategy involves a two-step process that combines enzymatic reduction of a carboxylic acid with a subsequent Wittig reaction. d-nb.infonih.gov In this approach, a carboxylic acid reductase (CAR) enzyme is utilized to convert various aromatic and aliphatic carboxylic acids into their corresponding aldehydes. d-nb.inforesearchgate.net These aldehydes are then subjected to a Wittig reaction with a phosphorane ylide, such as ethyl (triphenylphosphoranylidene)acetate, to generate the target α,β-unsaturated ester with an extension of two carbon atoms. d-nb.infonih.gov
This chemo-enzymatic route is valued for its ability to operate under mild conditions and for its potential to use renewable starting materials, as many carboxylic acids are accessible from natural sources like lignin (B12514952) or fatty acids. d-nb.inforesearchgate.net The enzyme, often a recombinant CAR from organisms like Mycobacterium sp., shows high activity for a broad range of substrates. d-nb.infonih.gov
Table 1: Examples of α,β-Unsaturated Esters Synthesized via CAR-Wittig Reaction researchgate.net
| Starting Carboxylic Acid | Product (α,β-Unsaturated Ester) | Yield (%) |
|---|---|---|
| Phenylacetic acid | Ethyl 3-phenylacrylate | 85 |
| Nonanoic acid | Ethyl undec-2-enoate | 41 |
| 3-Hydroxybenzoic acid | Ethyl 3-(3-hydroxyphenyl)acrylate | 59 |
| 4-Methylbenzoic acid | Ethyl 3-(p-tolyl)acrylate | 88 |
In a related field, chemo-enzymatic methods are also systematically employed for the synthesis of various Coenzyme A (CoA) thioesters, including α,β-unsaturated acyl-CoAs, which are vital intermediates in many metabolic pathways. nih.gov
Transition Metal-Catalyzed Esterification and Cross-Coupling Reactions
Transition metal catalysis provides powerful and versatile tools for constructing C-C and C-O bonds, essential for synthesizing complex molecules like unsaturated esters. nih.govresearchgate.net These methods have significantly expanded the scope of organic synthesis, allowing for the coupling of molecular fragments that were previously difficult to connect. nih.gov
One key approach is the direct α,β-dehydrogenation of saturated esters to introduce unsaturation. Palladium-catalyzed methods can effectively convert esters and lactones into their α,β-unsaturated counterparts by generating a zinc enolate, which then undergoes oxidation. organic-chemistry.org
Another powerful strategy is cross-coupling, where a C-O bond is formed between an alcohol (or its derivative) and a carboxylic acid (or its derivative). For the synthesis of a compound like this compound, this could involve the reaction of a salicylic acid derivative with a hexenol derivative. Palladium and nickel catalysts are frequently used for such cross-coupling reactions to form the ester linkage. umn.edu
Furthermore, the esterification of olefins like 1-hexene (B165129) represents a direct route to producing esters. rsc.orgrsc.org Modified resin catalysts containing both Brønsted and Lewis acid sites, often incorporating metal ions like Zn²⁺, have been developed for the direct esterification of 1-hexene with carboxylic acids. rsc.org In these systems, the Brønsted acid sites are the primary active centers for the esterification reaction. rsc.org Under optimal conditions, the conversion of 1-hexene can be very high, although selectivity for a specific ester isomer can be a challenge. rsc.orgrsc.org For example, using a Zn-modified resin catalyst (Zn/A15) for the reaction of 1-hexene and acetic acid, a hexene conversion of 90.24% was achieved. rsc.org
Lewis Base-Catalyzed Synthetic Routes for α,β-Unsaturated Esters
Lewis base catalysis offers a mild and efficient alternative for the synthesis of α,β-unsaturated esters. These methods often avoid the need for strong Brønsted bases or harsh reaction conditions. oup.comnih.gov
A particularly effective method involves the reaction of various carbonyl compounds (aldehydes and ketones) with trimethylsilylketene ethyl trimethylsilyl (B98337) acetal (B89532), catalyzed by a Lewis base such as an acetate (B1210297) salt (e.g., AcOLi). oup.comoup.com This procedure generates the corresponding α,β-unsaturated esters in high yields and with excellent E-stereoselectivity. oup.com The reaction is believed to proceed through an aldol-type reaction followed by syn-elimination. oup.com A significant advantage of this method is that the only co-product is trimethylsiloxane (TMS₂O), which is volatile and easily removed by evaporation. oup.com
The versatility of this approach allows for its application to both aromatic and aliphatic aldehydes, as well as ketones, which are often more challenging substrates in other olefination reactions. oup.com
Table 2: Lewis Base-Catalyzed Synthesis of E-α,β-Unsaturated Esters oup.com
| Carbonyl Compound | Catalyst (mol %) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | AcOLi (5) | DMF | Ethyl cinnamate (B1238496) | 98 |
| 4-Methoxybenzaldehyde | AcOLi (5) | DMF | Ethyl 4-methoxycinnamate | 98 |
| Cyclohexanecarboxaldehyde | AcOLi (5) | DMF | Ethyl 3-cyclohexylacrylate | 93 |
| Cyclohexanone | AcOLi (5) | DMF | Ethyl 2-cyclohexylideneacetate | 91 |
Synthesis via Anionically Activated Aromatic Groups
The synthesis of esters from phenols, such as salicylic acid, often proceeds through the activation of the hydroxyl group. The formation of a phenoxide anion increases the nucleophilicity of the oxygen atom, facilitating its attack on an electrophilic acyl source. In the context of this compound, this would involve the activation of the hydroxyl group of salicylic acid.
Transition metal-catalyzed reactions involving salicylate substrates inherently leverage this principle within their catalytic cycles. umn.edu The coordination of the salicylate to a metal center can be viewed as a form of activation, preparing it for subsequent reaction steps. For instance, in palladium-catalyzed acyl C–O bond activation, salicylates with various substituents have been shown to be effective substrates, leading to acylated products in good yields. umn.edu
While not involving a free anion, the mechanism of Lewis acid catalysis in certain esterifications can also be seen through this lens. A Lewis acid can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and activating it towards nucleophilic attack by the alcohol. Conversely, in reactions like the esterification of 1-hexene catalyzed by modified resins, metal ions on the catalyst can have an affinity for the carboxylic acid, playing a role in the reaction's efficiency. rsc.org
Strategies for Regioselective and Stereoselective Synthesis of this compound Isomers
Controlling the geometry (E/Z or trans/cis) and position (regiochemistry) of the double bond is a critical challenge in the synthesis of unsaturated compounds like this compound. Various synthetic methods offer high degrees of control over the formation of specific isomers.
For achieving high (E)-stereoselectivity, boronic acid-catalyzed condensation of aldehydes with ketene (B1206846) dialkyl acetals is highly effective. nih.gov Using 2,4,5-trifluorophenylboronic acid as a catalyst, α,β-unsaturated esters are produced reliably as the pure (E)-isomer. nih.gov Similarly, the Lewis base-catalyzed method using trimethylsilylketene ethyl trimethylsilyl acetal also provides excellent (E)-stereoselectivity. oup.comoup.com
Conversely, the synthesis of (Z)-α,β-unsaturated esters can be achieved using different catalytic systems. For example, the carbocation Lewis acid tritylium (B1200429) tetrafluoroborate (B81430) (TrBF₄) catalyzes a 1,2-hydride migration of α-alkyldiazoacetates to furnish (Z)-α,β-unsaturated esters with high selectivity. organic-chemistry.org
The regioselectivity, which would determine if the product is a hex-1-enyl, hex-2-enyl, or hex-3-enyl ester, is dictated by the choice of starting materials. nih.govchemspider.com For example, to synthesize a hex-1-en-1-yl ester via a Wittig-type reaction, one would typically start with pentanal. To obtain a hex-2-enyl ester, a different precursor such as butanal would be used in a corresponding chain-extension reaction. Advanced methods using 1-alkenyl-1,1-heterobimetallic intermediates, generated from the hydroboration of alkynes, offer a sophisticated pathway for the stereoselective construction of complex substituted alkenes, which can be incorporated into target ester structures. nih.gov
Advanced Spectroscopic Characterization of Hex 1 En 1 Yl 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their through-bond and through-space relationships.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical structure of Hex-1-en-1-yl 2-hydroxybenzoate. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the salicylate (B1505791) moiety, the vinylic protons of the hexenyl group, and the aliphatic protons of the hexyl chain. The aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The phenolic hydroxyl proton would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The vinylic protons on the double bond of the hexenyl group would also be in a relatively downfield region, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The aliphatic protons of the hexyl chain would appear in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would be significantly deshielded, appearing at a high chemical shift value (typically δ 160-180 ppm). The aromatic and vinylic carbons would resonate in the δ 100-150 ppm range, while the aliphatic carbons would be found in the more shielded upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Salicylate-OH | Variable (broad singlet) | - |
| Salicylate-C1 | - | ~112 |
| Salicylate-C2 | - | ~161 |
| Salicylate-C3 | ~6.9 | ~118 |
| Salicylate-C4 | ~7.4 | ~136 |
| Salicylate-C5 | ~6.8 | ~119 |
| Salicylate-C6 | ~7.8 | ~130 |
| Ester C=O | - | ~170 |
| Hexenyl-C1' | ~6.5 (dt) | ~140 |
| Hexenyl-C2' | ~6.0 (dt) | ~125 |
| Hexenyl-C3' | ~2.1 (q) | ~34 |
| Hexenyl-C4' | ~1.4 (sextet) | ~31 |
| Hexenyl-C5' | ~1.3 (sextet) | ~22 |
| Hexenyl-C6' | ~0.9 (t) | ~14 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity within the hexenyl chain and confirming the substitution pattern on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the entire molecular framework. For instance, an HMBC correlation between the protons on C1' of the hexenyl group and the carbonyl carbon of the ester would confirm the ester linkage. Similarly, correlations between the aromatic protons and the carbons of the salicylate ring would solidify the assignments in that part of the molecule. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. A sharp, intense absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester functional group. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenol (B47542) would be observed in the 1000-1300 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond of the hexenyl group, which might show a weak band in the IR spectrum, would typically exhibit a strong signal in the Raman spectrum around 1650 cm⁻¹. The symmetric stretching vibrations of the aromatic ring are also often more intense in the Raman spectrum.
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Phenolic OH | O-H Stretch | 3200-3600 (broad) | Weak |
| Ester C=O | C=O Stretch | 1700-1730 (strong) | Moderate |
| Alkene C=C | C=C Stretch | ~1650 (weak to medium) | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 (multiple bands) | Strong |
| Ester/Phenol C-O | C-O Stretch | 1000-1300 | Moderate |
Mass Spectrometry (MS) in Molecular Fragmentation and Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. csic.es This allows for the determination of the elemental formula of this compound, which is C₁₃H₁₆O₃. The calculated exact mass for this formula is 220.10994 Da. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net In a GC-MS system, the compound is first separated from a mixture based on its boiling point and polarity in the gas chromatograph. It then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique characteristic of the molecule and can be used for its identification. For this compound, common fragmentation pathways would include:
Loss of the hexenyl group: Cleavage of the ester bond could lead to the formation of a salicylate radical cation or a hexenyl cation.
McLafferty rearrangement: If the conditions are suitable, a characteristic rearrangement involving the transfer of a gamma-hydrogen from the hexenyl chain to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene.
Fragmentation of the hexenyl chain: The aliphatic chain can undergo fragmentation, leading to a series of smaller fragment ions.
Decarboxylation: Loss of a carboxyl group (as CO₂) from the salicylate moiety is another possible fragmentation pathway.
Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can be used to differentiate it from its isomers.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic absorption spectroscopy is a key analytical technique used to probe the electronic structure of molecules. For an organic molecule like this compound, the absorption of ultraviolet (UV) and visible (Vis) light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic makeup, particularly the presence of chromophores and the extent of conjugation. libretexts.org
The primary chromophore in this compound is the salicylate moiety (2-hydroxybenzoate). This system consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group. The benzene ring itself contains a delocalized π-electron system. The presence of the hydroxyl (-OH) and ester (-COOR) groups as substituents modifies the electronic properties of the benzene ring. These groups, especially the hydroxyl group, have non-bonding electrons that can also participate in electronic transitions. libretexts.org
The key electronic transitions expected for the salicylate portion of the molecule are π → π* (pi to pi-star) transitions. These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Such transitions are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands in the UV region. Given the substituted benzene ring, multiple π → π* transitions are anticipated, corresponding to the different energy levels of the molecular orbitals.
The hex-1-en-1-yl chain introduces an additional site of unsaturation (a carbon-carbon double bond). Crucially, in this compound, this double bond is in conjugation with the ester group and, by extension, the entire aromatic system of the salicylate ring. This extended conjugation is expected to have a significant impact on the UV-Vis spectrum. Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to promote an electron, which results in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) compared to non-conjugated analogues like hexyl salicylate. researchgate.netnih.gov
Furthermore, the specific stereochemistry of the hex-1-enyl double bond (whether it is the E or Z isomer) can influence the planarity of the conjugated system. Generally, the trans (E) isomer is more planar, allowing for more effective orbital overlap and, therefore, a more significant bathochromic shift and a higher molar absorptivity compared to the less planar cis (Z) isomer.
Based on data for similar salicylate esters, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit distinct absorption bands. For comparison, simple alkyl salicylates show characteristic absorption maxima. The extended conjugation in this compound would likely shift these peaks to longer wavelengths.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected Transition | Approximate λmax (nm) | Typical Molar Absorptivity (ε) | Chromophore |
| π → π | ~240-250 | High | Substituted Benzene Ring |
| π → π | ~310-330 | Moderate | Conjugated Salicylate System |
Note: The values in this table are estimations based on the analysis of the salicylate chromophore and the principles of conjugation, as direct experimental data for this compound is not available in the cited literature. The exact λmax and ε values will vary depending on the solvent and the specific stereoisomer.
Theoretical and Computational Chemistry Studies of Hex 1 En 1 Yl 2 Hydroxybenzoate
Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Hex-1-en-1-yl 2-hydroxybenzoate, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) or similar basis set, are employed to optimize the molecular geometry and analyze its electronic properties. nih.govnih.gov The optimized structure reveals a non-planar conformation for the molecule. banglajol.info These calculations are fundamental for understanding the molecule's stability and reactivity. banglajol.info
DFT is also utilized to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. nih.gov
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and compared with experimental spectra to confirm the molecular structure. For similar molecules, theoretical and experimental values have shown good correlation. nih.gov
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups within this compound can be calculated. These theoretical frequencies help in the assignment of experimental IR spectral bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions, such as π—π* and n—π*, that occur within the molecule. nih.gov
Table 1: Predicted Spectroscopic Data for a Related Compound ((E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one)
| Parameter | Predicted Value |
| Dipole Moment | 4.8670 Debye |
Data sourced from a study on a structurally related chalcone (B49325) derivative, providing an example of the types of parameters that can be calculated. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com For large molecules, the HOMO and LUMO can be delocalized over the entire structure, which can make it difficult to pinpoint specific reactive sites. researchgate.netnih.gov
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.
Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.net These indices provide quantitative measures of the molecule's reactivity. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for Propyl-para-hydroxybenzoate
| Parameter | Value |
| HOMO Energy | -6.72 eV |
| LUMO Energy | -1.29 eV |
| Energy Gap (η) | 5.43 eV |
| Electronegativity (χ) | 2.715 eV |
| Chemical Softness (S) | 0.184 eV |
These values are for a related compound, propyl-para-hydroxybenzoate, and illustrate the type of data obtained from such calculations. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound and its interactions with other molecules or a substrate. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred conformations. For instance, simulations of similar molecules like hexane (B92381) on a graphite (B72142) surface have shown that the use of an explicit-hydrogen model provides a more realistic representation of the molecule's dynamics and energetics compared to a unified-atom approximation. nih.gov Such studies can reveal how the molecule orients itself and interacts with its environment, which is crucial for understanding its physical properties and behavior in different phases. nih.gov
Kinetic and Thermodynamic Modeling of Esterification Processes
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ester Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity or chemical reactivity. sysrevpharm.orgijnrd.org For esters like this compound, QSAR models could be developed to predict their reactivity in various chemical transformations. nih.gov
The process involves:
Data Set Collection: Gathering a set of esters with known reactivity data.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each ester.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors and the observed reactivity. sysrevpharm.orgresearchgate.net
Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov
QSAR can be a powerful tool for predicting the reactivity of new or untested esters, aiding in the design of molecules with desired properties. nih.gov
Mechanistic Investigations of Hex 1 En 1 Yl 2 Hydroxybenzoate Transformations
Reaction Kinetics and Thermodynamics of Ester Formation and Hydrolysis
The formation of Hex-1-en-1-yl 2-hydroxybenzoate, an ester, typically occurs through the esterification of salicylic (B10762653) acid with the corresponding alcohol, (Z)-hex-3-en-1-ol. This reversible reaction is fundamental to its synthesis. Conversely, the hydrolysis of the ester bond represents its primary degradation pathway, regenerating the parent acid and alcohol. ma.edulubesngreases.com The kinetics of these processes are influenced by several factors, including the structure of the alcohol and the presence of catalysts.
The direct esterification of salicylic acid with alcohols that have a higher number of carbon atoms, such as hexenol, generally proceeds at a slower rate compared to reactions with lower alkyl alcohols like methanol (B129727) or ethanol (B145695). google.com An alternative synthesis route is transesterification, for example, reacting methyl salicylate (B1505791) with cis-3-hexenol. google.com
Studies on the hydrolysis of various esters show that the presence of unsaturated substituents, as in this compound, can influence the reaction rate. This effect is often attributed to the electron-withdrawing nature of the unsaturated group. rsc.org
The esterification of salicylic acid is an equilibrium-limited reaction that requires a catalyst to proceed at a practical rate. ma.edu Both homogeneous and heterogeneous acid catalysts are employed to increase the electrophilicity of the carboxylic acid's carbonyl carbon, thereby accelerating the reaction. ma.eduresearchgate.net
Catalysts : Strong mineral acids like sulfuric acid are effective homogeneous catalysts. njit.edu They protonate the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. ma.edu Heterogeneous solid acid catalysts, such as sulfated zirconia (S-ZrO2), alumina, silica, and various zeolites, offer advantages in terms of separation and reusability. niscpr.res.indergipark.org.tr Studies on the esterification of salicylic acid with other alcohols have shown that the type of acid sites on the catalyst, rather than the total number of sites, is crucial for its activity. niscpr.res.in For instance, sulfated zirconia has been identified as a highly effective catalyst for these types of reactions. niscpr.res.in Boron trifluoride has also been used, particularly in reactions involving olefins, where it helps to minimize side reactions like alkylation of the salicylic acid. google.com
Solvent Effects : While some esterification reactions are performed without a solvent, the choice of solvent can impact reaction rates and equilibrium conversion. researchgate.netgoogle.com In the hydrolysis of esters, mixed solvent systems like aqueous acetone (B3395972) or dioxan-water are often used for kinetic studies. rsc.orgias.ac.in The solvent can influence the solvation of reactants and the transition state, thereby affecting the reaction rate. For hydrolysis reactions, the availability of water is a critical factor, and in mixed solvents, the activity of water can be reduced, impacting the rate. ias.ac.in
The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which involves the activation energy (Ea) and the pre-exponential factor (A). These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions, respectively. wikipedia.org
Determining these values for the specific this compound system requires dedicated kinetic experiments. However, data from analogous esterification and hydrolysis reactions of salicylic acid and other esters provide valuable context. For example, the activation energy for the esterification of salicylic acid with methanol using a sulfated zirconia catalyst was found to be 4 kcal/mol. niscpr.res.in In another study involving the esterification of salicylic acid with n-amyl alcohol, the reaction was found to be controlled by the surface reaction, which is strongly temperature-dependent. dergipark.org.tr
For the hydrolysis of esters, activation energies and pre-exponential factors have been determined for various compounds. For instance, the hydrolysis of ethyl cinnamate (B1238496) in 50% dioxane-water has an activation energy of 12.53 kcal/mol and a log(PZ) factor (related to the pre-exponential factor) of 6.7892. ias.ac.in The pre-exponential factor is influenced by factors such as the geometry of the reactants and the topology of the transition state. ias.ac.inias.ac.in
| Reaction | Alcohol/Ester | Catalyst/Solvent | Activation Energy (Ea) | Pre-exponential Factor (A) or Related Term | Reference |
| Esterification | Methanol | Sulfated Zirconia | 4 kcal/mol | Not specified | niscpr.res.in |
| Esterification | n-Amyl Alcohol | Lewatit MonoPlus S-100 | Not specified (surface reaction controlled) | Not specified | dergipark.org.tr |
| Esterification | Acetic Acid with Ethanol | HPA Catalyst | 30.4 kJ/mol | 241 min⁻¹ | researchgate.net |
| Esterification | Oleic Acid with Ethanol | Pseudo-homogeneous | 50.1 kJ/mol | 11.11 x 10³ min⁻¹ | researchgate.net |
| Hydrolysis | Ethyl Acetate (B1210297) | Not specified | 1 kJ/mol | 1.5 x 10⁻² Mˣsecʸ | chegg.com |
| Hydrolysis | Ethyl Cinnamate | 50% Dioxan-water | 12.53 kcal/mol | log(PZ) = 6.7892 | ias.ac.in |
Degradation Mechanisms of Unsaturated 2-Hydroxybenzoates
Unsaturated 2-hydroxybenzoates, like this compound, can degrade through several mechanisms, primarily driven by light, oxidation, and hydrolysis. The presence of the unsaturated hexenyl chain, the ester linkage, and the phenolic hydroxyl group on the salicylate moiety all contribute to its reactivity.
The photodegradation of salicylic acid and its derivatives is a significant environmental transformation pathway. nih.gov When exposed to ultraviolet (UV) radiation, these compounds can undergo degradation through complex radical and non-radical processes.
Radical Processes : A key mechanism in the photodegradation of aromatic compounds in aqueous environments involves the hydroxyl radical (•OH). nih.gov Benzoic acid, a related compound, is known to be oxidized by reacting with hydroxyl radicals. nih.gov For salicylates, photolysis can be initiated by the absorption of UV light, leading to the formation of reactive species. In the presence of substances like titanium dioxide (TiO2) acting as a photocatalyst, the degradation of salicylic acid is enhanced. nih.gov The process can also be promoted by nitrate (B79036) and nitrite (B80452) ions in water, which can generate hydroxyl radicals under sunlight. nih.gov
Non-Radical Processes : Direct photolysis can also occur, where the molecule absorbs light energy and undergoes internal rearrangement or cleavage without the involvement of external radicals. For some esters, photolysis can lead to the scission of bonds within the molecule. For example, the photodegradation of diethyl phthalate (B1215562) under UV irradiation can result in the formation of ethyl salicylate through the cleavage of a C-C bond. frontiersin.org
The long-term stability of this compound is governed by its resistance to oxidation and hydrolysis.
Oxidative Stability : The unsaturated C=C double bond in the hexenyl group makes the molecule susceptible to oxidation. Saturated esters are generally required for high-temperature applications due to their superior oxidative stability. zslubes.com The stability of esters can be enhanced by adding antioxidants, which act as free-radical scavengers. carbodiimide.com For some commercial unsaturated esters, stabilizers like α-tocopherol are added to improve stability. sigmaaldrich.com
Hydrolytic Stability : Hydrolytic stability refers to an ester's ability to resist breaking down in the presence of water. zslubes.com This process, which is the reverse of esterification, regenerates the carboxylic acid and alcohol and can be catalyzed by the acid product itself. lubesngreases.com The rate of hydrolysis is a key factor in the biodegradability of esters. zslubes.com The molecular structure significantly influences hydrolytic stability. For instance, creating steric hindrance around the ester group, such as by using an acid with branching at the alpha position, can slow down the hydrolysis reaction. lubesngreases.com Studies on unsaturated polyesters have shown that aliphatic unsaturated esters are particularly sensitive to hydrolysis. iaea.org
The rate at which this compound degrades is highly dependent on environmental conditions.
Influence of pH : The pH of the surrounding medium has a direct and significant impact on the degradation rate. Ester hydrolysis is subject to both acid and base catalysis. chemrxiv.org For salicylic acid and its derivatives, degradation is often favored by increasing the pH. nih.govresearchgate.net Studies on a salicylic acid-based polymer showed that degradation, as measured by salicylic acid release, increased with increasing pH. researchgate.net The polymer was stable in acidic conditions (pH 3.5) but degraded completely in alkaline (pH 10.0) and neutral (pH 7.0) buffers over different time scales. psu.edu This pH-dependent degradation is primarily due to the lability of the ester (and in some cases, anhydride) linkages in alkaline conditions. researchgate.net
Influence of Ionic Strength : The effect of ionic strength on degradation kinetics can be complex. In some studies on the degradation of various organic compounds, ionic strength was found to have no significant effect on the degradation rates. nih.govresearchgate.net However, for other reactions, such as the hydrolysis of dibasic esters in a dioxan-water solution, the presence of salts and their corresponding ionic strength did influence the reaction rate. ias.ac.in The effect was cation-dependent, with the order of retardation being Li+ > Na+ > K+ > Ba2+, which was attributed to the formation of hydration shells around the cations, reducing the activity of water available for the hydrolysis reaction. ias.ac.in
| Factor | Effect on Degradation of Salicylates/Esters | Mechanism | Reference |
| pH | Degradation rate of salicylic acid increases with increasing pH. | Increased lability of ester/anhydride (B1165640) bonds in alkaline conditions; base-catalyzed hydrolysis. | nih.govresearchgate.netpsu.edu |
| Ionic Strength | Can retard hydrolysis rate (cation-dependent). | Formation of hydration shells by cations reduces the activity of water. | ias.ac.in |
| Ionic Strength | No significant effect observed in some studies. | The specific reaction mechanism may not be sensitive to changes in the ionic environment. | nih.govresearchgate.net |
| Temperature | Hydrolysis rates generally increase with temperature. | Follows Arrhenius relationship; provides sufficient energy to overcome the activation barrier. | nih.govresearchgate.net |
Reactivity of the Alkenyl Moiety in Ester Derivatives
The presence of the C=C double bond in the hex-1-enyl portion of this compound is a key determinant of its chemical reactivity. This electron-rich π-system is susceptible to attack by a variety of reagents, leading to a range of transformation products. The electronic environment of the double bond is influenced by both the alkyl chain and the adjacent ester functionality, which can modulate its reactivity towards different chemical species.
The double bond of this compound is a prime site for both electrophilic and radical addition reactions. These two reaction types proceed via distinct mechanisms, leading to different products and stereochemical outcomes.
Electrophilic Addition:
Electrophilic addition is a fundamental reaction of alkenes. chemistrysteps.comlibretexts.org In the case of this compound, an electrophile (E⁺) is attacked by the electron pair of the π-bond, leading to the formation of a carbocation intermediate. pressbooks.pub This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, in accordance with Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemistrysteps.com For this compound, this would mean the formation of a more substituted, and therefore more stable, carbocation.
The reaction with hydrogen halides (HX), for instance, would proceed via protonation of the double bond to form a secondary carbocation, which is then attacked by the halide ion. The general mechanism for the electrophilic addition of HBr to an alkene involves a two-step process with a carbocation intermediate. pressbooks.pub
Illustrative Data Table for Electrophilic Addition to Alkenyl Salicylates
| Electrophile | Reagent | Expected Major Product | Regioselectivity |
| H⁺/Br⁻ | HBr | 2-Bromo-hex-1-yl 2-hydroxybenzoate | Markovnikov |
| H⁺/H₂O | H₂O/H₂SO₄ | 2-Hydroxy-hex-1-yl 2-hydroxybenzoate | Markovnikov |
| Br⁺ | Br₂ in CCl₄ | 1,2-Dibromo-hex-1-yl 2-hydroxybenzoate | Anti-addition |
Radical Addition:
In contrast to electrophilic additions, radical additions to the double bond of this compound are initiated by a radical species. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of radical additions often follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond to form a more stable radical intermediate.
For α,β-unsaturated esters, radical additions can be highly selective. nih.gov While this compound is not an α,β-unsaturated ester, the principles of radical addition to a C=C double bond are applicable. The reaction is often initiated by a radical initiator, such as a peroxide.
Illustrative Data Table for Radical Addition to Alkenyl Esters
| Radical Species | Reagent/Initiator | Expected Major Product | Regioselectivity |
| Br• | HBr/Peroxide | 1-Bromo-hex-1-yl 2-hydroxybenzoate | Anti-Markovnikov |
| RS• | RSH/Peroxide | 1-(Alkylthio)-hex-1-yl 2-hydroxybenzoate | Anti-Markovnikov |
The stereochemical outcome of addition reactions to the alkenyl moiety is a critical aspect of the transformation. The geometry of the starting alkene (E/Z isomerism) and the mechanism of the reaction (syn- or anti-addition) determine the stereochemistry of the product.
For electrophilic additions that proceed through a planar carbocation intermediate, a mixture of stereoisomers is often obtained as the nucleophile can attack from either face of the carbocation. chemistrysteps.com However, in cases where a cyclic intermediate is formed, such as the bromonium ion in the addition of Br₂, the reaction proceeds with anti-addition, leading to a specific stereochemical outcome. lasalle.edu
In the context of intramolecular reactions, the stereochemistry of the alkenyl chain can dictate the stereochemistry of the cyclized product. For example, in the ene reaction of alkenyl amides, the Z-alkene can lead to a stereoselective formation of the cis-product. cdnsciencepub.com While this is an intramolecular example, it highlights the importance of the starting alkene geometry.
For radical reactions, the stereochemical control can be less straightforward and may depend on the specific reactants and conditions.
Illustrative Data Table for Stereochemical Outcomes in Alkene Additions
| Reaction Type | Reagent | Starting Alkene Isomer | Expected Stereochemistry of Product |
| Halogenation | Br₂ | (E)-Hex-1-en-1-yl 2-hydroxybenzoate | (1R,2R)- and (1S,2S)-1,2-dibromo... (Anti-addition) |
| Halogenation | Br₂ | (Z)-Hex-1-en-1-yl 2-hydroxybenzoate | (1R,2S)- and (1S,2R)-1,2-dibromo... (Anti-addition) |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | (E)-Hex-1-en-1-yl 2-hydroxybenzoate | Syn-addition of H and OH |
It is important to note that the specific stereochemical outcomes for this compound would require detailed experimental investigation, as subtle electronic and steric effects of the salicylate moiety could influence the transition states and product distributions.
Advanced Applications and Research Directions for Alkenyl 2 Hydroxybenzoates
Exploration as Advanced Synthetic Intermediates in Organic Chemistry
Alkenyl 2-hydroxybenzoates are versatile synthetic intermediates. The presence of the carbon-carbon double bond in the hexenyl chain, in conjunction with the aromatic ring and the ester functionality, allows for a variety of chemical transformations. While specific research on Hex-1-en-1-yl 2-hydroxybenzoate as a synthetic intermediate is limited, the broader class of alkyl salicylates serves as a precursor in the synthesis of more complex molecules, particularly in the lubricant industry. For instance, alkylsalicylic acids, derived from the alkylation of salicylic (B10762653) acid, are key components in the production of overbased detergents used as oil additives to keep engines clean and neutralize acids. mdpi.com
The synthetic utility of these compounds can be expanded through various reactions targeting the alkene, the aromatic ring, or the ester group. For example, the double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups. The aromatic ring can be subject to electrophilic substitution reactions, further modifying the molecule's properties. Moreover, the ester can be hydrolyzed to regenerate the salicylic acid and the corresponding unsaturated alcohol, or it can undergo transesterification to create different ester derivatives. sigmaaldrich.com
Patents have described the synthesis of alkyl salicylates through the direct alkylation of salicylic acid with alkenes, highlighting their importance as industrial intermediates. utexas.edu These processes often utilize various catalysts to control the reaction and yield, demonstrating the ongoing interest in leveraging these molecules for the synthesis of value-added chemicals. utexas.edu
Development of Novel Catalytic Systems for Green Ester Synthesis
The synthesis of esters, including this compound, is a cornerstone of organic chemistry. Traditional methods often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the product, and environmentally challenging. cardiff.ac.uk Consequently, a significant area of research is the development of green catalytic systems that are efficient, reusable, and environmentally benign.
Heteropolyacids (HPAs) have emerged as highly effective solid acid catalysts for esterification reactions. mdpi.comcardiff.ac.ukresearchgate.netresearchgate.net These catalysts possess strong Brønsted acidity, enabling high catalytic activity. researchgate.netresearchgate.net Supporting HPAs on various materials, such as alumina, carbon, or mesoporous silica, enhances their stability and facilitates their recovery and reuse, making the process more sustainable. researchgate.netresearchgate.netrsc.org For instance, alumina-supported heteropolyacids have been successfully used in the synthesis of various organic compounds, showcasing their potential for ester synthesis. researchgate.net The catalytic performance of supported HPAs has been demonstrated in the esterification of glycerol (B35011) and the transesterification of rapeseed oil for biodiesel production, indicating their versatility. cardiff.ac.ukresearchgate.net
Enzymatic catalysis , particularly using lipases, offers another green alternative for ester synthesis. researchgate.netnih.govnih.gov Lipases can catalyze esterification reactions in organic solvents with high selectivity, often under mild reaction conditions. nih.govnih.gov This method avoids the use of harsh acids and high temperatures. The hydrolysis of hexyl salicylate (B1505791), a related compound, has been demonstrated using lipase (B570770), indicating the feasibility of using enzymes for both the synthesis and hydrolysis of such esters. researchgate.net The choice of solvent and enzyme source is crucial for optimizing the yield and selectivity of the reaction. nih.govnih.gov
The table below summarizes some of the novel catalytic systems being explored for ester synthesis.
| Catalyst Type | Examples | Advantages | Relevant Research Findings |
| Supported Heteropolyacids | H3PW12O40 on Alumina, H4SiW12O40 on Mesoporous Silica | High acidity, reusability, thermal stability, environmentally friendly. | Effective for glycerol esterification and biodiesel production. mdpi.comresearchgate.net Supported on carbon materials, they show high performance in ethanol (B145695) dehydration. rsc.org |
| Lipases | Porcine Pancreas Lipase, Candida antarctica Lipase B | High selectivity (regio- and enantioselectivity), mild reaction conditions, biodegradable. | Used for the monoesterification of glycerol derivatives and hydrolysis of salicylate esters. researchgate.netnih.gov The choice of organic solvent is critical for enzyme activity and stability. nih.gov |
| Ionic Liquids | Acidic ionic liquids | Low vapor pressure, tunable properties, potential for recyclability. | Used as catalysts in the synthesis of alkyl salicylates, offering a simpler and more environmentally friendly process. rsc.org |
Analytical Methodologies for Trace Analysis and Environmental Monitoring of Esters
The widespread use of esters as fragrances, plasticizers, and in other consumer products necessitates the development of sensitive analytical methods for their detection and quantification at trace levels in environmental matrices. nih.gov While specific methods for this compound are not extensively documented, techniques developed for similar volatile and semi-volatile organic compounds (VOCs) are applicable.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in various samples, including water, air, and food. sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com This method is solvent-free, relatively fast, and can achieve low detection limits. sigmaaldrich.comnih.gov The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For instance, polydimethylsiloxane (B3030410) (PDMS) and Carboxen/PDMS fibers are commonly used for a wide range of VOCs. sigmaaldrich.com Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) is crucial for achieving high sensitivity and accuracy. researchgate.netnih.govresearchgate.net
The table below outlines the key aspects of the HS-SPME-GC-MS methodology for the analysis of volatile esters.
| Analytical Step | Technique/Parameters | Importance |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent-free extraction and concentration of volatile analytes from the sample matrix. sigmaaldrich.com |
| Separation | Gas Chromatography (GC) | Separates the complex mixture of volatile compounds based on their boiling points and interactions with the stationary phase. youtube.com |
| Detection & Identification | Mass Spectrometry (MS) | Provides mass spectra for the identification and quantification of the separated compounds with high sensitivity and selectivity. youtube.com |
| Key Optimization Parameters | SPME fiber coating, extraction time and temperature, sample matrix modification. | Crucial for achieving high extraction efficiency, sensitivity, and accuracy. nih.govresearchgate.net |
This methodology has been successfully applied to the determination of various esters, including phthalates and fragrance compounds, in environmental and biological samples. nih.govnih.gov
Fundamental Studies on the Environmental Fate and Transformation of Unsaturated Esters
Understanding the environmental fate and transformation of unsaturated esters like this compound is crucial for assessing their potential environmental impact. As volatile organic compounds (VOCs), their atmospheric degradation is a key area of study. utexas.eduresearchgate.netepa.gov In the atmosphere, VOCs are primarily degraded by reaction with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). researchgate.netepa.gov The presence of a double bond in the hexenyl chain of this compound makes it susceptible to rapid reaction with these atmospheric oxidants.
In aquatic environments, the fate of these esters is governed by processes such as hydrolysis and biodegradation. heraproject.com The ester linkage in this compound can be hydrolyzed to salicylic acid and hex-1-en-1-ol. The rate of hydrolysis can be influenced by pH and the presence of enzymes. researchgate.net Biodegradation by microorganisms is another significant removal pathway for organic compounds in water and soil. heraproject.commdpi.com Salicylate itself is a known intermediate in the bacterial degradation of naphthalene, indicating that microorganisms possess the enzymatic machinery to break down this aromatic structure. mdpi.com
Studies on esterquats, a class of cationic surfactants containing ester linkages, have shown that they are readily biodegradable, with the ester bonds being susceptible to hydrolysis, which greatly facilitates their ultimate degradation. heraproject.com This suggests that the ester bond in this compound would also be a primary target for microbial degradation.
Future Research Directions and Emerging Trends
Integration of Machine Learning and AI in Ester Design and Synthesis Optimization
The confluence of machine learning (ML) and artificial intelligence (AI) with organic chemistry is revolutionizing the design and synthesis of new molecules. For a target compound like Hex-1-en-1-yl 2-hydroxybenzoate, these computational tools can accelerate its development in several ways.
Predictive Modeling for Properties and Reactivity: ML models can be trained on large datasets of existing esters to predict the physicochemical properties of novel structures. For this compound, AI could estimate properties such as boiling point, vapor pressure, and solubility, which are crucial for its application in fragrances or as a functional material. researchgate.net Furthermore, ML can predict the reactivity of the ester, including its stability under various conditions.
Synthesis Route Optimization: AI algorithms can analyze vast reaction databases to propose optimal synthetic routes for this compound. This includes identifying the most efficient catalysts, reaction conditions (temperature, pressure, solvent), and purification methods to maximize yield and minimize byproducts. For instance, in the esterification of salicylic (B10762653) acid with hex-1-en-1-ol, ML can help in selecting the ideal acid or enzyme catalyst and optimizing the reaction parameters. rsc.org Studies on other esterification reactions have demonstrated the utility of ML models like linear regression, K-nearest neighbors (KNN), and multilayer perceptron (MLP) in predicting and optimizing synthesis yields based on parameters like reaction time and catalyst concentration.
Table 1: Potential Machine Learning Applications in the Study of this compound
| Application Area | Specific Task | Potential Impact |
| Molecular Design | Prediction of odor profile and intensity. | Accelerated discovery of new fragrance ingredients. |
| Estimation of physicochemical properties (e.g., LogP, volatility). researchgate.net | Guidance for formulation and application development. | |
| Synthesis Planning | Retrosynthetic analysis to identify potential synthetic pathways. | Reduction in experimental time and resources. |
| Optimization of reaction conditions for esterification. rsc.org | Increased yield and purity of this compound. | |
| Process Chemistry | Real-time monitoring and control of the synthesis process. | Improved process efficiency and consistency. |
Development of Novel Spectroscopic Probes for In Situ Reaction Monitoring
The synthesis of this compound, likely through the esterification of salicylic acid and hex-1-en-1-ol, can be significantly enhanced by real-time monitoring. The development of advanced spectroscopic probes allows for in situ analysis of the reaction progress, providing valuable kinetic data and enabling precise control over the manufacturing process.
Fiber-Optic Spectroscopic Probes: Miniaturized in-line immersion probes, particularly those utilizing mid-infrared (MIR) spectroscopy, are powerful tools for monitoring esterification reactions. youtube.com These probes can be directly inserted into the reaction vessel, providing continuous data on the concentration of reactants and products. For the synthesis of this compound, an MIR probe could track the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product. researchgate.netyoutube.com This real-time data allows for the accurate determination of the reaction endpoint, preventing unnecessary energy consumption and the formation of degradation products.
Raman and Near-Infrared (NIR) Spectroscopy: While MIR is highly effective, Raman and NIR spectroscopy also offer viable alternatives for in-situ monitoring. youtube.com These techniques can be less susceptible to interference from certain solvents and can be implemented using fiber-optic probes for remote sensing. The choice of spectroscopic method would depend on the specific reaction conditions and the spectral characteristics of the molecules involved.
Table 2: Spectroscopic Techniques for In Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Advantages |
| Mid-Infrared (MIR) Spectroscopy | Real-time concentration of reactants and products. youtube.com | High sensitivity and specificity. |
| Raman Spectroscopy | Molecular vibrational information, reaction kinetics. | Can be used in aqueous and non-aqueous systems. |
| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of functional groups. | Non-destructive and suitable for remote sensing. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and reaction progress. | Provides unambiguous structural data. |
Exploration of Bio-inspired Catalysis for Alkenyl Esterifications
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Bio-inspired catalysis, which mimics the efficiency and selectivity of natural enzymes, offers a promising avenue for the sustainable production of this compound.
Enzymatic Esterification: Lipases are enzymes that catalyze the formation of esters in biological systems. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used in industrial biocatalysis due to their high stability and reusability. mdpi.commdpi.com The enzymatic synthesis of this compound would involve the reaction of salicylic acid or a simple ester thereof with hex-1-en-1-ol in the presence of a lipase. mdpi.com This approach offers several advantages over traditional acid-catalyzed methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. mdpi.com
Biomimetic Catalysts: Researchers are also developing synthetic catalysts that mimic the active sites of enzymes. ornl.gov These "biomimetic" catalysts can offer the advantages of enzymes, such as high selectivity, while being more robust and adaptable to industrial processes. The development of a biomimetic catalyst for the esterification of phenolic acids like salicylic acid could significantly improve the efficiency and sustainability of this compound synthesis.
Advanced Multiscale Modeling of Ester Reactivity and Environmental Interactions
Understanding the behavior of this compound at multiple scales, from the molecular to the macroscopic, is crucial for predicting its performance and environmental fate. Advanced computational modeling techniques provide a powerful framework for these investigations.
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations: QM methods can be used to study the electronic structure and reactivity of this compound at the molecular level. nih.gov This includes modeling the transition states of its synthesis and degradation reactions. MD simulations can then be employed to understand how the molecule interacts with its environment, such as solvents or biological membranes. This is particularly relevant for predicting its skin absorption and potential for causing allergic reactions. nih.gov
Computational Fluid Dynamics (CFD): At a larger scale, CFD can be used to model the manufacturing process of this compound. psu.edu By simulating the fluid dynamics and heat transfer within a reactor, CFD can help in optimizing the reactor design and operating conditions for maximum efficiency and safety.
Integrated Multiscale Models: The ultimate goal is to develop integrated multiscale models that connect the molecular properties of this compound to its macroscopic behavior. psu.edu Such models would be invaluable for designing new applications and for assessing its environmental impact.
Sustainable Synthesis and Degradation Strategies for Unsaturated Esters
The lifecycle of a chemical product, from its synthesis to its eventual degradation, is a key consideration in modern chemistry. For this compound, research into sustainable synthesis and degradation pathways is essential.
Green Synthesis Routes: Beyond bio-inspired catalysis, other green synthesis strategies can be explored. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.comnih.gov The development of solid acid catalysts that can be easily recovered and reused would also contribute to a more sustainable process. mdpi.comnih.gov
Biodegradation and Environmental Fate: The presence of both an aromatic ring and an unsaturated alkyl chain in this compound raises questions about its biodegradability. The ester linkage is susceptible to hydrolysis, which would break the molecule down into salicylic acid and hex-1-en-1-ol. rsc.org The subsequent degradation of these components would depend on the specific environmental conditions. For instance, benzoate (B1203000), a related aromatic acid, can be degraded by microorganisms through various aerobic and anaerobic pathways. nih.govnih.gov Research into the microbial degradation of this compound and its hydrolysis products is needed to fully assess its environmental impact.
Table 3: Sustainable Approaches for this compound
| Approach | Description | Key Benefits |
| Renewable Feedstocks | Sourcing salicylic acid and hex-1-en-1-ol from biomass. | Reduced reliance on fossil fuels. |
| Catalyst Development | Use of reusable solid acid or enzyme catalysts. mdpi.commdpi.comnih.gov | Minimized waste and improved process economy. |
| Energy Efficiency | Employing microwave or flow chemistry for synthesis. mdpi.comnih.gov | Reduced energy consumption and reaction times. |
| Biodegradation Studies | Investigating the microbial breakdown of the ester and its byproducts. nih.govnih.gov | Assessment of environmental persistence and impact. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Hex-1-en-1-yl 2-hydroxybenzoate, and how can purity be validated?
- Methodology :
- Synthesis : Use esterification reactions between salicylic acid derivatives (e.g., 2-hydroxybenzoic acid) and hex-1-en-1-ol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate). Validate purity using HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
- Data Consideration :
- Tabulate reaction yields under varying conditions (temperature, catalyst concentration) to identify optimal parameters.
Q. How can spectroscopic techniques differentiate this compound from structurally similar esters?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts for the hexenyl chain (δ ~5.3–5.8 ppm for alkene protons) and the aromatic salicylate moiety (δ ~6.8–8.1 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups in the aliphatic chain .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) to distinguish from non-hydroxylated analogs .
Advanced Research Questions
Q. What computational models predict the solvation behavior and stability of this compound in polar vs. nonpolar solvents?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent interactions. Calculate solvation free energy (ΔG_solv) and radial distribution functions (RDFs) to assess hydrogen bonding with water or hydrophobic interactions in hexane .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density around the ester group and predict hydrolysis susceptibility .
Q. How does enzymatic hydrolysis of this compound by esterases correlate with its potential metabolic pathways?
- Methodology :
- In Vitro Assays : Incubate the compound with human liver microsomes or recombinant esterases (e.g., CES1/CES2). Quantify hydrolysis products (salicylic acid and hex-1-en-1-ol) via LC-MS/MS .
- Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) and inhibition constants using Lineweaver-Burk plots. Compare with structurally related esters (e.g., methyl salicylate) to assess substrate specificity .
Q. What role does the hexenyl chain’s stereochemistry play in the compound’s bioactivity and interaction with lipid bilayers?
- Methodology :
- Stereoisomer Synthesis : Prepare (Z)- and (E)-isomers via Wittig or Horner-Wadsworth-Emmons reactions. Confirm configurations using NOESY NMR .
- Membrane Permeability Studies : Use Franz diffusion cells with artificial lipid membranes (e.g., DOPC liposomes). Measure flux rates and partition coefficients (log P) to correlate stereochemistry with penetration efficiency .
Key Considerations for Researchers
- Literature Gaps : Limited data exist on the compound’s environmental fate (e.g., biodegradation pathways in soil/water). Prioritize ecotoxicological assays per OECD guidelines .
- Contradictory Evidence : Discrepancies in reported NMR shifts necessitate careful solvent selection and internal standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
